

Technical Guide: 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-1-methyl-3-(trifluoromethyl)benzene
Cat. No.:	B1291846

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **2-Bromo-1-methyl-3-(trifluoromethyl)benzene**, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Core Compound Properties

2-Bromo-1-methyl-3-(trifluoromethyl)benzene, with the CAS number 1099597-98-4, is a substituted aromatic hydrocarbon. Its structure incorporates a bromine atom and a trifluoromethyl group, both of which are pivotal in modulating the physicochemical and biological properties of larger molecules. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_8H_6BrF_3$	[1]
Molecular Weight	239.03 g/mol	[2]
Appearance	Colorless liquid with a strong, pungent odor.	[1]
Boiling Point	152-153 °C (at atmospheric pressure)	[1]
68-70 °C (at 8 mmHg)	[3]	
Melting Point	-18 °C	[1]
Density	1.538 g/mL at 25 °C	[1]
Solubility	Insoluble in water; soluble in ethanol, acetone, and chloroform.	[1]

Synthesis and Handling

General Synthesis Approach

While a detailed, peer-reviewed synthesis protocol for **2-Bromo-1-methyl-3-(trifluoromethyl)benzene** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach for the synthesis of such brominated aromatic compounds involves the electrophilic bromination of a suitable precursor.

A generalized experimental protocol for a related transformation, such as the bromination of a substituted toluene, is as follows. This is a representative protocol and would require optimization for the specific synthesis of **2-Bromo-1-methyl-3-(trifluoromethyl)benzene**.

Reaction: Electrophilic Bromination of 1-methyl-2-(trifluoromethyl)benzene

- Reagents and Materials:

- 1-methyl-2-(trifluoromethyl)benzene (1 equivalent)

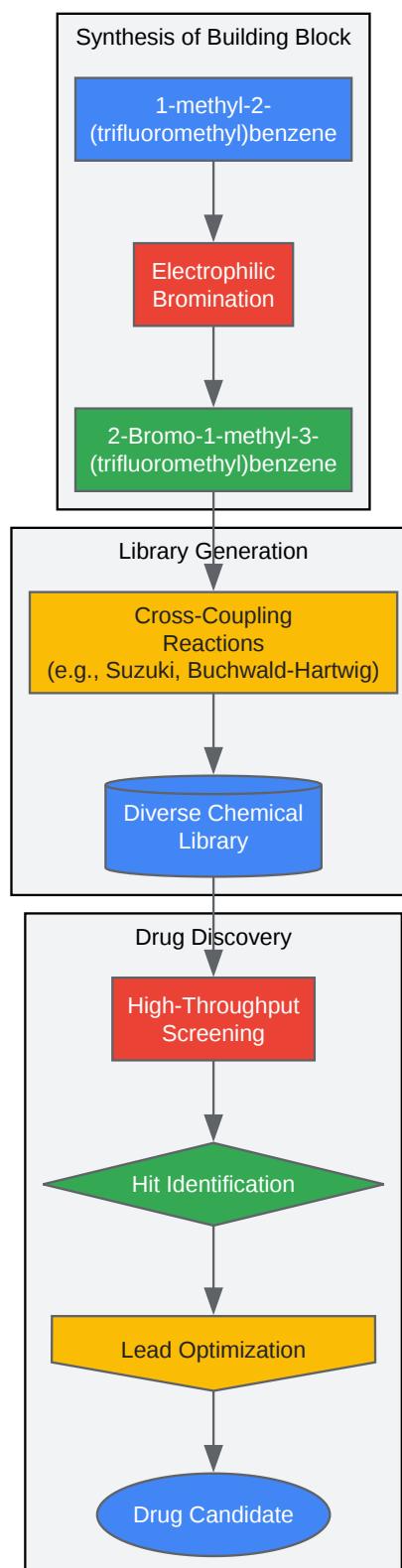
- N-Bromosuccinimide (NBS) or Bromine (Br_2) (1-1.2 equivalents)
- Iron(III) bromide (FeBr_3) or another Lewis acid catalyst (catalytic amount)
- Anhydrous dichloromethane or other suitable inert solvent
- Sodium thiosulfate solution (for quenching)
- Brine solution
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Round-bottom flask, magnetic stirrer, dropping funnel, and condenser
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

- Procedure:
 - To a solution of 1-methyl-2-(trifluoromethyl)benzene in the chosen anhydrous solvent, add the Lewis acid catalyst.
 - Cool the mixture in an ice bath.
 - Add a solution of the brominating agent (NBS or Br_2) in the same solvent dropwise to the reaction mixture, maintaining the temperature below 5 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium thiosulfate.
 - Separate the organic layer, and wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purify the crude product by silica gel column chromatography to obtain the desired **2-Bromo-1-methyl-3-(trifluoromethyl)benzene**.

Safety and Handling

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is an irritant and may cause eye and skin irritation upon contact.^[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.^[1] Avoid inhalation of vapors.^[1] Store the compound in a cool, dry place away from heat and direct sunlight.^[1]

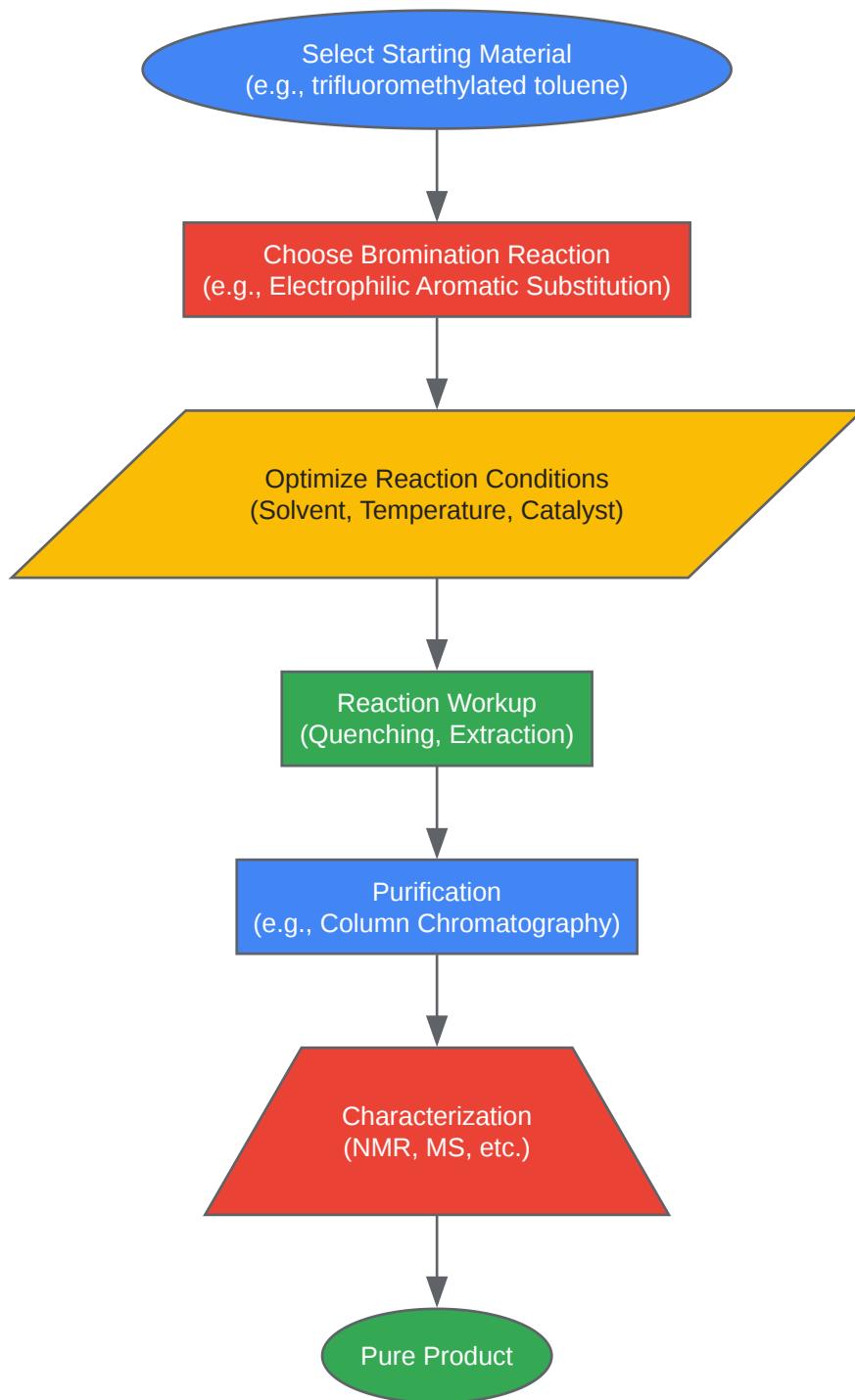

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] The presence of the bromo- and trifluoromethyl-substituents on the benzene ring provides two reactive sites for further chemical transformations. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and can be crucial for the biological activity of the final product.

Visualized Workflows and Pathways

Conceptual Synthesis and Derivatization Workflow

The following diagram illustrates a conceptual workflow for the synthesis of **2-Bromo-1-methyl-3-(trifluoromethyl)benzene** and its subsequent use in the generation of a chemical library for drug discovery.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis and application of **2-Bromo-1-methyl-3-(trifluoromethyl)benzene** in drug discovery.

Logical Relationship in Synthesis

The diagram below outlines the logical steps and considerations in the synthesis of a substituted aromatic compound like **2-Bromo-1-methyl-3-(trifluoromethyl)benzene**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- To cite this document: BenchChem. [Technical Guide: 2-Bromo-1-methyl-3-(trifluoromethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291846#2-bromo-1-methyl-3-trifluoromethyl-benzene-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com